molecular formula C18H16Na2O10S2 B13821928 2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt CAS No. 30056-74-7

2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt

Katalognummer: B13821928
CAS-Nummer: 30056-74-7
Molekulargewicht: 502.4 g/mol
InChI-Schlüssel: QGZCEIMQPKFFJH-SLNOCBGISA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt is an organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt typically involves the reaction of appropriate methoxy and sulfonic acid derivatives under controlled conditionsThe reaction conditions often require low temperatures and the use of solvents like ethanol or water to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce methoxy-substituted benzenes .

Wissenschaftliche Forschungsanwendungen

2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt is widely used in:

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby altering their activity. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone-5,5’-disodium sulfonate
  • Disodium 2,4-dimethoxy-5-[(E)-3-(4-methoxy-3-sulfonato-phenyl)prop-2-enoyl]benzenesulfonate

Uniqueness

2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt is unique due to its specific methoxy and sulfonic acid substitutions, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .

Eigenschaften

CAS-Nummer

30056-74-7

Molekularformel

C18H16Na2O10S2

Molekulargewicht

502.4 g/mol

IUPAC-Name

disodium;2,4-dimethoxy-5-[(E)-3-(4-methoxy-3-sulfonatophenyl)prop-2-enoyl]benzenesulfonate

InChI

InChI=1S/C18H18O10S2.2Na/c1-26-14-7-5-11(8-17(14)29(20,21)22)4-6-13(19)12-9-18(30(23,24)25)16(28-3)10-15(12)27-2;;/h4-10H,1-3H3,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/b6-4+;;

InChI-Schlüssel

QGZCEIMQPKFFJH-SLNOCBGISA-L

Isomerische SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Kanonische SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.